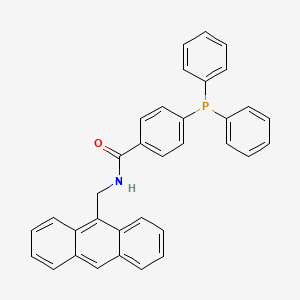

Benzamide, N-(9-anthracenylmethyl)-4-(diphenylphosphino)-

CAS No.: 602314-35-2

Cat. No.: VC17294928

Molecular Formula: C34H26NOP

Molecular Weight: 495.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 602314-35-2 |

|---|---|

| Molecular Formula | C34H26NOP |

| Molecular Weight | 495.5 g/mol |

| IUPAC Name | N-(anthracen-9-ylmethyl)-4-diphenylphosphanylbenzamide |

| Standard InChI | InChI=1S/C34H26NOP/c36-34(35-24-33-31-17-9-7-11-26(31)23-27-12-8-10-18-32(27)33)25-19-21-30(22-20-25)37(28-13-3-1-4-14-28)29-15-5-2-6-16-29/h1-23H,24H2,(H,35,36) |

| Standard InChI Key | LRMFSFUQBDXKNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)NCC4=C5C=CC=CC5=CC6=CC=CC=C64 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzamide core () modified at two critical positions:

-

N-(9-anthracenylmethyl) substitution: A 9-anthracenylmethyl group () is attached to the nitrogen atom, introducing significant steric bulk and π-conjugation from the anthracene unit.

-

4-(Diphenylphosphino) substitution: A diphenylphosphino group () occupies the para position of the benzamide’s benzene ring, providing a strong electron-donating ligand for metal coordination .

The interplay between these groups creates a molecule with dual functionality: the phosphine site facilitates metal binding, while the anthracene moiety may influence optical properties or steric interactions in catalytic processes .

Crystallographic and Spectroscopic Data

While no direct crystallographic data for this compound is available, related phosphino-benzamide derivatives exhibit planar benzamide cores with distorted tetrahedral geometries at the phosphorus atom . Computational modeling at the DLPNO-CCSD(T)/cc-pVTZ level, as applied to analogous azido-phosphine systems , predicts similar structural features, including:

-

Bond lengths: bonds ≈ 1.84 Å, consistent with typical phosphine ligands.

-

Dihedral angles: The anthracene system likely adopts a near-perpendicular orientation relative to the benzamide plane to minimize steric clashes.

Spectroscopic characterization (e.g., ) would reveal a chemical shift near 0–20 ppm, typical for triarylphosphines .

Synthesis and Manufacturing

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its nonpolar anthracene and diphenylphosphino groups, rendering it:

-

Soluble: In chlorinated solvents (e.g., ), THF, and DMF.

-

Insoluble: In water or alcohols .

Stability under ambient conditions is expected, though phosphine oxidation may occur over time, necessitating storage under inert atmospheres .

Thermal Properties

Differential scanning calorimetry (DSC) of similar phosphino-benzamides reveals melting points between 180–220°C . Thermogravimetric analysis (TGA) would likely show decomposition above 300°C, consistent with aromatic and phosphine degradation.

Chemical Reactivity and Applications

Coordination Chemistry

The diphenylphosphino group acts as a strong σ-donor, forming complexes with transition metals (e.g., Pd, Pt, Rh). For example:

Such complexes are candidates for cross-coupling catalysis, akin to Buchwald-Hartwig aminations .

Catalytic Applications

In micellar media, anthracene-containing phosphine ligands enhance enantioselectivity in phase-transfer catalysis, as demonstrated by related cinchonidinium derivatives . The anthracene moiety may stabilize micelle formation, improving substrate access to catalytic sites.

Photophysical Behavior

Anthracene’s fluorescence () suggests potential use in optoelectronic materials. Phosphine coordination could modulate emission properties via heavy-atom effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume